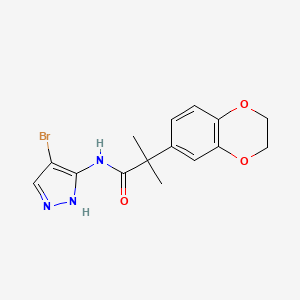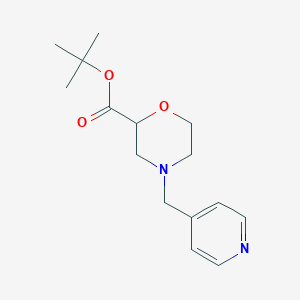![molecular formula C15H18BrN3O2 B7057630 N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring and the ethyloxane-4-carboxamide moiety contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate α-bromoketone.
Attachment of the Ethyloxane-4-carboxamide Moiety: This step involves the reaction of the brominated imidazo[1,2-a]pyridine with 2-ethyloxane-4-carboxylic acid or its derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the imidazo[1,2-a]pyridine ring or the ethyloxane moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., mCPBA, KMnO4), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), water or aqueous solvents.
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridines.
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced derivatives, potentially altering the oxidation state of the nitrogen or oxygen atoms.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:
N-(8-chloroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
N-(8-methylimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: The presence of a methyl group instead of bromine can significantly change its chemical properties and applications.
N-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Fluorine substitution can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-2-11-8-10(5-7-21-11)15(20)18-13-9-17-14-12(16)4-3-6-19(13)14/h3-4,6,9-11H,2,5,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIIIAIVHTDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(=O)NC2=CN=C3N2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057548.png)
![5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7057549.png)
![4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile](/img/structure/B7057555.png)
![N-[(2S,3S)-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B7057562.png)

![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine](/img/structure/B7057579.png)
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(2-ethylpyrazol-3-yl)methyl]piperidine](/img/structure/B7057587.png)
![N-(4-bromo-1H-pyrazol-5-yl)-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7057591.png)
![N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B7057601.png)
![[2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B7057603.png)
![N-[(2-methylcyclohexyl)carbamoyl]-2-(3-methylsulfinyl-1,2,4-triazol-4-yl)acetamide](/img/structure/B7057604.png)
![N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine](/img/structure/B7057612.png)
![Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate](/img/structure/B7057619.png)

